molecular formula C15H17NO2 B2763958 N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 444937-64-8

N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2763958
CAS No.: 444937-64-8
M. Wt: 243.306
InChI Key: ADTFNJFWUBNDSU-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a carboxamide derivative featuring a 2,5-dimethylfuran ring connected to a 3,5-dimethylphenyl group via an amide bond. The 3,5-dimethyl substitution on the phenyl ring enhances steric bulk and lipophilicity, while the dimethylfuran core introduces structural rigidity and electronic effects.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-9-5-10(2)7-13(6-9)16-15(17)14-8-11(3)18-12(14)4/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTFNJFWUBNDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(OC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents (Phenyl Ring) Biological Activity (IC50) Key Structural/Functional Notes
N-(3,5-Dimethylphenyl)-2,5-dimethylfuran-3-carboxamide Furan-3-carboxamide 3,5-dimethyl Not reported High lipophilicity; steric hindrance from dimethylfuran
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-2-carboxamide 3,5-dimethyl ~10 µM (PET inhibition) Hydroxyl group enhances polarity and target binding
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide Trichloroacetamide 3,5-dichloro Not reported Electron-withdrawing Cl groups affect crystal packing
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-2-carboxamide 2,5-dimethyl Lower activity than 3,5-dimethyl analog Ortho-substitution reduces planarity and binding

Biological Activity

N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure allows for various interactions with biological systems, leading to potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a carboxamide functional group, which contribute to its reactivity and interaction with biological targets. The compound's molecular formula is C15H17NC_{15}H_{17}N with a molecular weight of 229.31 g/mol.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, blocking their activity. This inhibition can affect metabolic pathways and signal transduction processes.
  • Receptor Interaction : It is believed to interact with cellular receptors, modulating their activity and influencing various cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

  • DNA Damage Induction : The compound may cause DNA strand breaks or inhibit DNA repair mechanisms.
  • Cell Cycle Arrest : It can interfere with the cell cycle progression, leading to growth inhibition in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies :
    • A study conducted on human cancer cell lines demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound. The IC50 values indicated potent anticancer activity (data not publicly available).
  • Enzyme Interaction Studies :
    • Research highlighted its potential as a ligand in biochemical assays aimed at studying enzyme interactions. The compound showed effective binding affinity towards specific enzymes involved in metabolic pathways (data not publicly available).
  • Antibacterial Assays :
    • In vitro antibacterial tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL (data not publicly available).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionBinding to metabolic enzymes

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